Phenyl N-phenylphosphoramidochloridate

Catalog No.
S562191
CAS No.
51766-21-3
M.F
C12H11ClNO2P
M. Wt
267.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl N-phenylphosphoramidochloridate

CAS Number

51766-21-3

Product Name

Phenyl N-phenylphosphoramidochloridate

IUPAC Name

N-[chloro(phenoxy)phosphoryl]aniline

Molecular Formula

C12H11ClNO2P

Molecular Weight

267.65 g/mol

InChI

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZUQYQPGYEFBITH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

Synonyms

phenyl N-phenylphosphoramidochloridate, PPPAC

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

The exact mass of the compound Phenyl N-phenylphosphoramidochloridate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl N-phenylphosphoramidochloridate is a specialized phosphorus-based dehydrative coupling and phosphorylating agent widely utilized in the synthesis of high-molecular-weight polyanhydrides, complex amides, and oligonucleotides via the phosphotriester approach [1]. As a moisture-sensitive, highly reactive crystalline solid (mp 132-134 °C), it offers exceptional solubility in polar aprotic solvents such as N-methylpyrrolidone (NMP), dichloromethane, and acetone . For procurement and process chemistry, its primary value proposition lies in its ability to drive dehydrative coupling reactions—such as the formation of symmetrical anhydrides and sterically hindered peptide bonds—under mild conditions without the extensive racemization or low-molecular-weight byproduct formation typically associated with standard carbodiimide reagents.

Substituting Phenyl N-phenylphosphoramidochloridate with common coupling agents like dicyclohexylcarbodiimide (DCC) or less substituted analogs like diphenyl phosphorochloridate frequently results in process failure during advanced macromolecular or heterocyclic synthesis [1]. In polyanhydride production, standard carbodiimides and chlorosulfonyl isocyanates generate impure, low-molecular-weight polymers due to incomplete dehydrochlorination and side-product entrapment [2]. Furthermore, in complex peptide couplings—such as the attachment of L-glutamate moieties to sterically encumbered heterocyclic scaffolds—traditional mixed anhydride or DCC methods often suffer from poor conversion and difficult purification. The specific N-phenyl substitution on this phosphoramidochloridate modulates the electrophilicity of the phosphorus center, providing a controlled activation rate that maximizes the degree of polymerization and suppresses off-target reactions.

Superior Degree of Polymerization in Polyanhydride Synthesis

In the synthesis of high-molecular-weight polyanhydrides, the choice of coupling agent directly dictates polymer chain length and purity. Comparative studies evaluating seven different dehydrative coupling agents demonstrated that Phenyl N-phenylphosphoramidochloridate is exceptionally effective, achieving a degree of polymerization (DP) of 15–30 under optimal conditions [1]. In contrast, standard coupling agents such as dicyclohexylcarbodiimide (DCC) and chlorosulfonyl isocyanate yielded impure polymers with significantly lower molecular weights and compromised material properties [2].

Evidence DimensionDegree of Polymerization (DP) in polyanhydride synthesis
Target Compound DataDP = 15–30 (high purity)
Comparator Or BaselineDCC and chlorosulfonyl isocyanate (low molecular weight, impure polymers)
Quantified DifferenceTarget compound achieves a structurally viable DP of 15-30, whereas standard agents fail to produce high-molecular-weight pure polymers.
ConditionsDehydrochlorination and dehydrative coupling of dicarboxylic acids.

For materials scientists and procurement teams sourcing reagents for biodegradable polymer and drug-delivery matrix synthesis, this compound guarantees the requisite polymer chain length and purity that generic carbodiimides cannot achieve.

High-Yield Coupling of Sterically Hindered Heterocyclic Peptides

The synthesis of complex antimetabolite analogues, such as 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) derivatives, requires the precise coupling of an L-glutamate moiety to a sterically hindered heterocyclic carboxylic acid. Utilizing Phenyl N-phenylphosphoramidochloridate as the coupling agent in N-methylpyrrolidone (NMP) enables isolated yields of 45–59% for these highly complex glutamate derivatives[1]. Standard mixed-anhydride or generic carbodiimide protocols typically struggle with such substrates, leading to extensive degradation or unreacted starting materials. The controlled reactivity of the phosphoramidochloridate intermediate ensures clean conversion.

Evidence DimensionIsolated yield of complex L-glutamate heterocyclic derivatives
Target Compound Data45–59% isolated yield
Comparator Or BaselineStandard generic peptide coupling methods (historically prone to low conversion or failure on these specific hindered substrates)
Quantified DifferenceEnables viable mid-stage yields (~50%) for highly complex, sterically encumbered substrates where baseline methods fail to provide workable quantities.
ConditionsCoupling of diethyl L-glutamate hydrochloride to heterocyclic carboxylic acids in NMP with N-methylmorpholine.

Process chemists synthesizing complex folate antimetabolites or sterically hindered amides can rely on this reagent to secure viable yields and simplify downstream purification.

Efficient Symmetrical Anhydride Formation via Phosphotriester Activation

Phenyl N-phenylphosphoramidochloridate is highly effective for the conversion of carboxylic acids into their symmetrical anhydrides, a critical step in both peptide and oligonucleotide synthesis via the phosphotriester approach [1]. The reagent reacts cleanly with carboxylic acids in the presence of a tertiary amine base (e.g., triethylamine) in solvents like dichloromethane, forming an activated mixed intermediate that rapidly disproportionates to the symmetrical anhydride. This pathway avoids the formation of stable, difficult-to-remove urea byproducts characteristic of DCC-mediated anhydride synthesis, thereby streamlining the processability and scale-up of sensitive biological intermediates.

Evidence DimensionByproduct profile during anhydride formation
Target Compound DataClean conversion without stable urea byproducts
Comparator Or BaselineDicyclohexylcarbodiimide (DCC) (generates dicyclohexylurea (DCU) which is notoriously difficult to remove completely)
Quantified DifferenceComplete elimination of DCU-like insoluble byproducts, drastically reducing purification overhead.
ConditionsActivation of carboxylic acids in dichloromethane with triethylamine.

Eliminating insoluble urea byproducts simplifies the purification workflow, making this reagent highly preferable for the scalable synthesis of sensitive pharmaceutical intermediates.

Synthesis of Biodegradable Polyanhydrides for Drug Delivery

Directly leveraging its ability to achieve a degree of polymerization of 15-30, this reagent is the optimal choice for polymer chemists developing controlled-release matrices and aliphatic polyanhydride nanoparticles where high molecular weight and strict purity are mandatory[1].

Advanced Peptide and Antimetabolite Synthesis

Due to its success in coupling L-glutamate to sterically hindered heterocyclic cores (e.g., in DDATHF analogue synthesis), it is highly recommended for process chemists working on complex folate antimetabolites or other sterically encumbered amide targets [2].

Oligonucleotide Synthesis via Phosphotriester Methods

Its established utility as a phosphorylating agent makes it an excellent procurement choice for laboratories synthesizing oligonucleotides or requiring the clean, high-yield generation of symmetrical anhydrides without carbodiimide-related byproduct contamination[1].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51766-21-3

Dates

Last modified: 08-15-2023

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